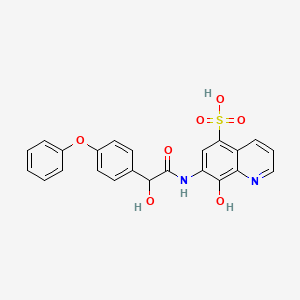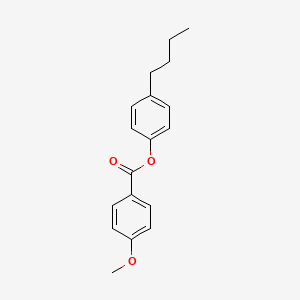
1-(4-Aminophenyl)-3-methyl-hexahydropyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This particular compound is characterized by the presence of an aminophenyl group at position 1 and a methyl group at position 3. Pyrimidine derivatives are known for their diverse biological activities and are integral components of nucleic acids.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with urea and methyl acetoacetate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Purification steps may include recrystallization, chromatography, and solvent extraction.
化学反应分析
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
科学研究应用
2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用机制
The mechanism of action of 2,4(1H,3H)-pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. It may also interact with microbial enzymes, disrupting their metabolic pathways and leading to cell death.
相似化合物的比较
Similar Compounds
- 2,4(1H,3H)-Pyrimidinedione, 1-(4-hydroxyphenyl)dihydro-3-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(4-chlorophenyl)dihydro-3-methyl-
- 2,4(1H,3H)-Pyrimidinedione, 1-(4-nitrophenyl)dihydro-3-methyl-
Uniqueness
2,4(1H,3H)-Pyrimidinedione, 1-(4-aminophenyl)dihydro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the aminophenyl group enhances its potential as an antimicrobial and anticancer agent compared to its analogs with different substituents.
属性
分子式 |
C11H13N3O2 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC 名称 |
1-(4-aminophenyl)-3-methyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-13-10(15)6-7-14(11(13)16)9-4-2-8(12)3-5-9/h2-5H,6-7,12H2,1H3 |
InChI 键 |
LBURQVWDOLJNNF-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=O)CCN(C1=O)C2=CC=C(C=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methylbenzofuro[4,5-d]thiazole](/img/structure/B13947820.png)
![3,5-Dichloro-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13947821.png)


![1-Oxa-4-thiaspiro[4.4]nonane, 6,9-dimethyl-](/img/structure/B13947840.png)

![2-(Chloromethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13947847.png)




![9-Chloro-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carboxylic acid](/img/structure/B13947881.png)
![Piperazine, 1-[(1Z,2E)-bis(hydroxyimino)ethyl]-4-methyl-](/img/structure/B13947884.png)
